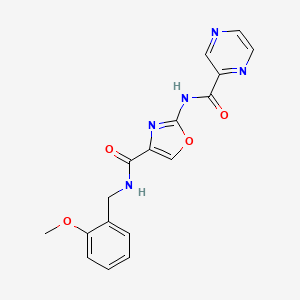

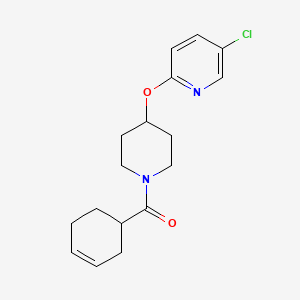

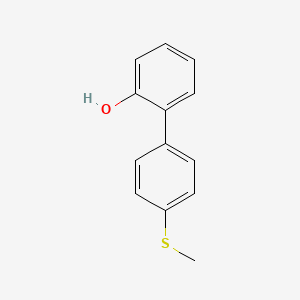

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide, also known as BDP-1, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.

科学的研究の応用

Antioxidant Activity Research

Research on antioxidants, including phenolic compounds, is significant due to their potential in mitigating oxidative stress related to various chronic diseases. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been employed to determine the antioxidant capacity of complex samples, suggesting a pathway for investigating N-(2-butoxyphenyl)-2,6-dimethoxybenzamide's potential as an antioxidant (Munteanu & Apetrei, 2021).

Environmental Fate and Toxicity of Chemicals

The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, highlighting the ubiquity of these compounds due to their use in consumer products and their potential as weak endocrine disrupters. This research domain underscores the importance of studying the environmental impact and degradation pathways of synthetic chemicals, including this compound, to assess their ecological risks and human health implications (Haman et al., 2015).

Molecular Mechanisms of Polyphenolic Antioxidants

Understanding the molecular basis of the working mechanism of natural polyphenolic antioxidants provides insights into how these compounds interact with biological systems to exert their beneficial effects. Such research can inform the exploration of this compound's mechanisms of action, particularly if it possesses antioxidant properties similar to those of polyphenols (Leopoldini et al., 2011).

Pharmacological and Toxicological Profiles

Investigating the pharmacological and toxicological profiles of chemical compounds is critical for assessing their safety and efficacy for potential therapeutic use. Studies on compounds like tranilast, which exhibits anti-inflammatory and antitumor properties, could provide a model for assessing similar activities in this compound, underscoring the necessity of understanding a compound's biological interactions and potential health effects (Rogosnitzky et al., 2012).

作用機序

Target of Action

The primary target of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide is the fibrotic extracellular matrix (ECM) proteins in fibroblasts derived from patients with idiopathic pulmonary fibrosis (IPF) . The compound acts on these targets to inhibit the deposition of ECM, a key process in the development of fibrotic diseases .

Mode of Action

This compound interacts with its targets by suppressing myofibroblast transdifferentiation and ECM deposition . This interaction results in changes in cellular contractility and cell shapes, indicating a unique mode of action .

Biochemical Pathways

This compound affects the TGFβ1-induced ECM deposition pathway . The compound’s action on this pathway leads to the inhibition of specific fibrotic signatures in TGFβ1-treated primary human lung fibroblasts . The downstream effects include the suppression of profibrotic markers such as SERPINE1 and CXCL8 .

Pharmacokinetics

It is noted that specific halogenations increased the compound’s in-vitro serum stability and microsomal stability without deteriorating the compound’s potency .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of myofibroblast transdifferentiation, ECM deposition, cellular contractility, and alterations in cell shapes . These effects contribute to the compound’s antifibrotic activity, as verified by proteomics in a human ex vivo tissue fibrosis disease model .

Action Environment

It is worth noting that the compound’s efficacy has been demonstrated in a murine bleomycin-induced lung fibrosis model, suggesting that it can function effectively in a biological environment .

生化学分析

Biochemical Properties

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide has been shown to suppress myofibroblast transdifferentiation and extracellular matrix (ECM) deposition . This suggests that it interacts with enzymes and proteins involved in these processes, although the specific biomolecules it interacts with have not been identified .

Cellular Effects

In cellular processes, this compound alters cell shapes and reduces cellular contractility . This indicates that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its effects on cell shape and contractility suggest that it may bind to biomolecules involved in these processes, potentially inhibiting or activating enzymes and altering gene expression .

特性

IUPAC Name |

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-4-5-13-24-15-10-7-6-9-14(15)20-19(21)18-16(22-2)11-8-12-17(18)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWBIZCEICMCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)

![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)